molecular formula C6H12ClNO4S B1382681 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride CAS No. 1803561-91-2

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

Cat. No.: B1382681
CAS No.: 1803561-91-2
M. Wt: 229.68 g/mol
InChI Key: AFSNRAWWCZNLSK-UHFFFAOYSA-N
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Description

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride is a sulfone-containing cyclic amino acid derivative with a six-membered thiane ring. Its molecular formula is C₆H₁₂ClNO₄S, and molecular weight is 237.68 g/mol. The compound features a carboxylic acid group, an amino group, and a sulfone moiety (1,1-dioxo), which confer unique physicochemical properties, including enhanced solubility in aqueous media due to the hydrochloride salt form.

This compound is industrially significant, as evidenced by its availability from over 20 Chinese suppliers, including Shenzhen Hygia Biotechnology Co., Ltd. and Wuhan O'Neill Bio-Technology Co., Ltd., many of which hold certifications such as ISO 9001, GMP, and HALAL .

Properties

IUPAC Name

3-amino-1,1-dioxothiane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-6(5(8)9)2-1-3-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSNRAWWCZNLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-91-2
Record name 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride typically involves the reaction of thiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It can be employed in:

  • Synthesis of Complex Molecules: It acts as an intermediate in the preparation of more complex organic compounds.
  • Reactions: The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its potential as:

  • Enzyme Inhibitor: Due to its structural similarity to natural substrates, it may inhibit specific enzyme activities, which is crucial for drug development.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Medicine

The therapeutic applications of this compound include:

  • Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects that could be beneficial in treating various conditions.
  • Drug Development: Its role as an intermediate in pharmaceutical synthesis is significant, particularly in developing new medications targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study explored the enzyme-inhibitory effects of this compound on a specific target enzyme involved in metabolic pathways. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

Application AreaSpecific UseObservations
ChemistryBuilding block for organic synthesisVersatile intermediate for complex molecules
BiologyEnzyme inhibitorDose-dependent inhibition observed
MedicineAnti-inflammatory agentPotential therapeutic benefits noted
Antimicrobial agentEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its structural analogs:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Noted Applications/Properties
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride C₆H₁₂ClNO₄S 237.68 Six-membered thiane ring; sulfone, amino, and carboxylic acid groups Pharmaceutical intermediate (inferred from suppliers)
3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride C₅H₁₀ClNO₃S 215.65 Four-membered thietane ring; methyl and aminomethyl substituents Building block for organic synthesis
1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride C₅H₁₀ClNO₄S 215.65 Six-membered thiomorpholine ring (contains oxygen); sulfone and carboxylic acid groups Life science research (e.g., enzyme inhibition)
1-Aminocyclobutane[11C]carboxylic acid (ACBC) C₅H₉NO₂ 115.13 Cyclobutane ring; amino and carboxylic acid groups (non-sulfone) Tumor-seeking agent for PET imaging
Key Observations:
  • Functional Groups : The sulfone moiety (1,1-dioxo) in the target compound and its analogs enhances polarity and oxidation resistance, whereas ACBC () lacks this group but demonstrates tumor-targeting efficacy.
  • Solubility : Hydrochloride salts (e.g., target compound, thiomorpholine derivative) improve aqueous solubility, critical for pharmaceutical formulations.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride, and how do reaction conditions affect yield?

Methodological Answer: A common method involves catalytic hydrogenation of the nitro precursor (e.g., 3-nitro-1,1-dioxo-thiane-3-carboxylic acid) using 10% Pd/C under a hydrogen atmosphere (4–6 bar), followed by HCl treatment to form the hydrochloride salt . Reaction time, solvent choice (e.g., ethanol vs. methanol), and HCl stoichiometry critically impact yield and purity. For example, prolonged hydrogenation (>48 hours) reduces byproduct formation but may require catalyst reactivation. Post-synthesis purification via recrystallization (ethanol/ether) is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (D₂O or DMSO-d₆) to verify the thiane ring (δ 3.2–3.8 ppm for CH₂-SO₂) and carboxylic acid proton (δ 12.1 ppm) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile (90:10). Retention time should align with reference standards .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: The compound is highly soluble in polar solvents (water, DMSO, ethanol) but insoluble in non-polar solvents (hexane, chloroform). Stability tests indicate:

  • Aqueous Solutions : Stable at pH 2–6 for 24 hours (4°C); degradation occurs at pH >7 due to hydrolysis of the sulfone group .
  • Solid State : Stable for >6 months when stored desiccated at –20°C. Avoid repeated freeze-thaw cycles to prevent crystallinity loss .

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

  • Enzyme Inhibition Studies : Acts as a sulfone-containing analog for probing cysteine protease mechanisms (e.g., caspase-3) due to its stable sulfone group .
  • Crystallography : Used to prepare heavy-atom derivatives for protein structure determination via X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles : Trace metals from catalysts (e.g., Pd residues) can alter NMR shifts. Use Chelex resin to remove metal ions before analysis .
  • Solvent Effects : DMSO-d₆ may cause peak broadening for amine protons. Confirm spectra in D₂O with pH adjustment .
  • Replication : Cross-validate using independent synthetic routes (e.g., Boc-protected intermediates) to isolate confounding variables .

Q. What computational methods are suitable for modeling the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic reactivity at the carboxylic acid group .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., MMP-3) using AMBER force fields to assess sulfone group interactions .

Q. How can degradation pathways be systematically analyzed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂). Monitor via LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

Q. What advanced analytical techniques address low-abundance impurity detection?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Resolve impurities with mass accuracy <2 ppm (e.g., dimeric byproducts) .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks caused by rotational isomers or residual solvents .

Q. How does the compound’s chirality impact its biochemical activity?

Methodological Answer: The compound’s stereocenter at C3 influences enantioselective binding. To study:

  • Chiral HPLC : Use a Chiralpak IA column to separate enantiomers and test activity in enzyme assays .
  • Circular Dichroism (CD) : Correlate optical activity with inhibitory potency .

Q. What strategies optimize its use in in vivo models?

Methodological Answer:

  • Formulation : Prepare PEGylated nanoparticles to enhance bioavailability and reduce renal clearance .
  • Dosing Regimens : Conduct pharmacokinetic studies in rodents to determine Cmax and half-life, adjusting for sulfone metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Reactant of Route 2
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

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